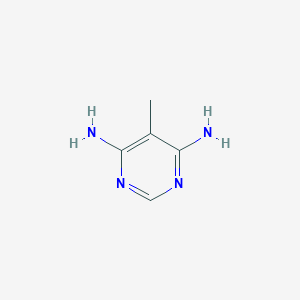

5-Methylpyrimidine-4,6-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CLI-095,也称为瑞沙托维德或 TAK-242,是一种针对 Toll 样受体 4 (TLR4) 信号传导的小分子抑制剂。它是一种环己烯衍生物,专门抑制 TLR4 信号传导,TLR4 是一种识别细菌脂多糖 (LPS) 的模式识别受体。 TLR4 的激活主要导致促炎细胞因子和趋化因子的合成 .

准备方法

合成路线和反应条件: CLI-095 通过一系列涉及环己烯衍生物的化学反应合成。具体的合成路线和反应条件是专有的,并未在公开场合详细披露。它涉及将各种官能团整合到一起,以实现所需的分子结构 .

工业生产方法: CLI-095 的工业生产涉及在受控条件下进行大规模化学合成,以确保高纯度和高产率。该化合物通常以固体形式生产,并在室温下运输。收到后,应将其保存在 -20°C 下以保持稳定 .

化学反应分析

反应类型: CLI-095 会经历各种化学反应,包括:

氧化: CLI-095 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以将 CLI-095 转化为其还原形式。

取代: CLI-095 可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠或氢化铝锂。

取代: 各种亲核试剂或亲电试剂,具体取决于所需的取代。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生氧化衍生物,而取代反应则可以产生多种取代化合物 .

科学研究应用

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including 5-Methylpyrimidine-4,6-diamine, exhibit significant anticancer properties. Research has shown that modifications at the 4 and 6 positions of the pyrimidine ring can enhance biological activity against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have reported that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. In vitro assays have shown that some derivatives possess IC50 values comparable to established anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The antimicrobial potential of pyrimidine compounds is well-documented. This compound has been tested against various bacterial strains, showing promising results as a bacteriostatic agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including multi-step reactions involving readily available starting materials such as acetamidine and diethyl malonate. Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound.

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl group at C5 | Enhanced stability and bioactivity | |

| Substitution at N4 | Increased anticancer potency | |

| Hydroxylation at C6 | Improved anti-inflammatory effects |

Study on Anticancer Effects

In a recent study, a series of this compound derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that specific substitutions significantly increased cytotoxicity compared to the parent compound .

Investigation of Anti-inflammatory Mechanisms

Another research effort focused on evaluating the anti-inflammatory mechanisms of pyrimidine derivatives in animal models. The study demonstrated that these compounds effectively reduced paw edema in carrageenan-induced inflammation models, showcasing their potential as therapeutic agents for inflammatory diseases .

作用机制

CLI-095 通过特异性抑制 TLR4 信号传导发挥作用。它连接到 TLR4 胞内结构域的半胱氨酸 747 上,阻断 LPS 刺激的 MyD88 依赖性和 TRIF 依赖性通路。这种抑制阻止了核因子 kappa B (NF-κB) 的激活以及促炎细胞因子和趋化因子的产生 .

相似化合物的比较

CLI-095 在特异性抑制 TLR4 信号传导方面是独一无二的。类似的化合物包括:

艾瑞托兰: 另一种 TLR4 拮抗剂,抑制 LPS 诱导的信号传导。

LPS-RS: 一种作为 TLR4 拮抗剂的合成脂质 A 类似物。

TAK-242: CLI-095 的另一个名称,突出了其独特的结构和作用机制.

CLI-095 因其在抑制 TLR4 信号传导方面的高特异性和高效性而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 .

生物活性

5-Methylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes two amino groups at the 4 and 6 positions of the pyrimidine ring. Its potential therapeutic applications span various fields, including oncology, antimicrobial therapy, and antiviral treatments.

Chemical Structure and Properties

The chemical formula of this compound is C6H9N5, with a molecular weight of approximately 153.17 g/mol. The presence of amino groups enhances its reactivity and interaction with biological targets.

Target Interactions

this compound interacts with several biological targets, primarily through enzyme inhibition and modulation of receptor functions. Pyrimidines are known to play crucial roles in nucleic acid synthesis and various metabolic pathways.

Biochemical Pathways

This compound is implicated in key biochemical pathways such as:

- Nucleic Acid Synthesis : Inhibition of enzymes involved in DNA and RNA synthesis.

- Enzyme Modulation : Interaction with various enzymes affecting metabolic processes.

Biological Activities

The biological activities of this compound include:

-

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, potentially inhibiting viral replication through interference with viral enzymes . -

Anticancer Effects

Studies have shown that pyrimidine derivatives, including this compound, possess significant anticancer activity. For instance, compounds structurally related to it have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity . -

Antimicrobial Properties

The compound has displayed considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at specific concentrations .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the bioavailability and metabolism of this compound:

- Absorption : Promising oral bioavailability has been reported.

- Half-life : The compound exhibits a prolonged half-life, suggesting sustained action within the body.

- Clearance Rate : Studies indicate a low clearance rate, enhancing its therapeutic potential .

Table 1: Summary of Biological Activities

Notable Research Findings

A study conducted by Jame et al. evaluated the cytotoxicity of various pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The findings indicated that increasing concentrations led to enhanced sensitivity and reduced cell viability .

Another investigation into the antimicrobial efficacy showed that at concentrations of 200 μg/mL to 800 μg/mL, the synthesized compounds exhibited significant antibacterial action against both S. aureus and E. coli, indicating their potential use in treating bacterial infections .

属性

IUPAC Name |

5-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKBFQTZBUUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。